

1H-Triazole-4-carbaldehyde chemical properties and structure

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Compound of Interest

Compound Name: *1H-[1,2,3]Triazole-4-carbaldehyde*

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An In-depth Technical Guide to 1H-1,2,3-Triazole-4-carbaldehyde: Chemical Properties, Structure, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H-1,2,3-triazole-4-carbaldehyde, a versatile heterocyclic compound. Due to the vast body of research on its N-substituted derivatives, this document will focus on the core properties of the parent compound while drawing illustrative examples from its more extensively studied analogues, such as 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde. The 1,2,3-triazole ring is a highly stable, aromatic five-membered heterocycle that is synthetically accessible and serves as a valuable pharmacophore and building block in medicinal chemistry and materials science.^[1] Its stability against hydrolysis, oxidation, and reduction makes it a reliable component in complex molecular architectures.^[1]

Chemical Structure and Properties

The fundamental structure of 1H-1,2,3-triazole-4-carbaldehyde consists of a 1,2,3-triazole ring with a formyl (aldehyde) group at the 4-position. The "1H" designation indicates that a hydrogen atom is attached to one of the nitrogen atoms, leading to tautomerism. The compound's aldehyde group is highly reactive, making it a key intermediate for a wide array of chemical transformations.^[2]

Physicochemical Data

The quantitative properties of the parent compound, 1H-1,2,3-triazole-4-carbaldehyde, are summarized below.

Property	Value	Source
Molecular Formula	C ₃ H ₃ N ₃ O	PubChem[3]
Molecular Weight	97.08 g/mol	PubChem[3]
CAS Number	16681-68-8	PubChem[3]
IUPAC Name	2H-triazole-4-carbaldehyde	PubChem[3]
InChI	InChI=1S/C3H3N3O/c7-2-3-1-4-6-5-3/h1-2H,(H,4,5,6)	PubChem[3]
InChIKey	MOLKLIYWXFEEJM-UHFFFAOYSA-N	PubChem[3]
SMILES	O=Cc1cn[nH]n1	PubChem
Appearance	Solid (based on derivatives)	[4][5][6]

Note: Experimental data such as melting point and solubility for the unsubstituted parent compound are not readily available. N-substituted derivatives are typically crystalline solids. For example, 1-benzyl-1H-1,2,3-triazole-4-carbaldehyde has a melting point of 82–86 °C.[4]

Structural Visualization

The chemical structure of 1H-1,2,3-triazole-4-carbaldehyde is depicted below, illustrating the core functional groups.

Caption: Structure of 1H-1,2,3-triazole-4-carbaldehyde.

Synthesis and Reactivity

1,2,3-Triazole-4-carbaldehydes are crucial synthetic intermediates.[4][7] Their synthesis and subsequent reactions are central to creating diverse molecular libraries.

General Synthetic Workflow

The most prevalent method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".^[1] This reaction is highly efficient and regioselective, exclusively producing the 1,4-isomer.^[1] The aldehyde functionality is typically introduced by oxidizing the corresponding primary alcohol, which is formed via the CuAAC reaction between an azide and propargyl alcohol.



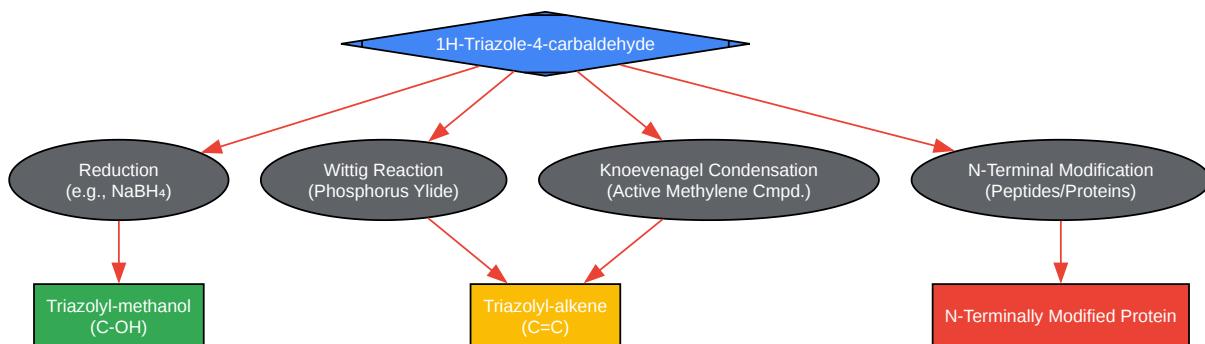
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Caption: General synthetic workflow for 1-substituted triazole-4-carbaldehydes.

Key Chemical Reactions

The electron-withdrawing nature of the triazole ring enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to a variety of reactions.^[1]

- Nucleophilic Addition: The aldehyde can be easily reduced to the corresponding primary alcohol using standard reducing agents like sodium borohydride (NaBH_4).^[1]
- Condensation Reactions: It readily undergoes condensation with compounds containing active methylene groups (Knoevenagel condensation) or with phosphorus ylides (Wittig reaction) to form new carbon-carbon double bonds.^[1]
- Reductive Amination: Reaction with amines followed by reduction provides access to a range of substituted aminomethyl-triazoles.
- Rearrangements: In reactions with certain amines, substituted triazole aldehydes can undergo rearrangements such as the Dimroth or Cornforth rearrangement.^[7]

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Caption: Key reaction pathways of 1H-1,2,3-triazole-4-carbaldehyde.

Experimental Protocols

Detailed methodologies are critical for reproducible research. Below are representative protocols for the synthesis and reaction of a triazole carbaldehyde, adapted from published procedures.

Protocol 1: Synthesis of 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde

This two-step protocol first describes the CuAAC reaction to form the alcohol precursor, followed by its oxidation.

Step A: Synthesis of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol

- Reactants: Phenylazide (1.0 eq), propargyl alcohol (1.0 eq), sodium ascorbate (0.1 eq), and copper(II) sulfate pentahydrate (0.05 eq).
- Procedure:
 - Dissolve phenylazide and propargyl alcohol in a 1:1 mixture of water and t-butanol.
 - Add sodium ascorbate to the solution, followed by copper(II) sulfate.

- Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of starting materials.
- Upon completion, dilute the mixture with water and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of hexane/ethyl acetate) to yield the pure alcohol.

Step B: Oxidation to 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde[8]

- Reactants: (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol (1.0 eq), activated manganese dioxide (MnO_2) (approx. 10 eq by weight).
- Procedure:
 - Dissolve the alcohol (e.g., 245 mg, 1.4 mmol) in dichloromethane (DCM, 15 mL).^[8]
 - Add MnO_2 (e.g., 1.23 g, 14.14 mmol) to the stirred solution.^[8]
 - Stir the resulting suspension at room temperature overnight.
 - Monitor the reaction by TLC until the starting material is consumed.
 - Filter the mixture through a pad of Celite to remove the MnO_2 solids, washing the pad with additional DCM.
 - Concentrate the filtrate under reduced pressure to afford the pure aldehyde, often in near-quantitative yield.^[8]

Protocol 2: N-Terminal Protein Modification

1H-1,2,3-triazole-4-carbaldehyde derivatives are used for the site-specific modification of protein N-termini under mild conditions.^[7]

- Materials: A stock solution of the target protein (e.g., in phosphate buffer, pH 7.4), a stock solution of the triazole-4-carbaldehyde derivative (e.g., in DMSO).
- Procedure:
 - To the protein solution, add the triazole-4-carbaldehyde derivative solution to achieve a final desired molar excess (e.g., 10-50 fold). The final concentration of DMSO should be kept low (<5%) to avoid protein denaturation.
 - Incubate the reaction mixture at a controlled temperature (e.g., 25-37 °C) for a specified period (e.g., 2-24 hours).
 - The reaction proceeds via the formation of an intermediate imine or a stable thiazolidine-like adduct, effectively labeling the N-terminus.
 - Quench the reaction if necessary and remove the excess unreacted aldehyde by a suitable method such as dialysis, size-exclusion chromatography, or spin filtration.
 - Analyze the modified protein using techniques like mass spectrometry (MALDI-TOF or ESI-MS) to confirm the covalent modification and determine the labeling efficiency.

Applications in Research and Development

The unique structural and electronic properties of the 1,2,3-triazole-4-carbaldehyde scaffold make it highly valuable in several fields:

- Pharmaceutical Development: It is a key intermediate for synthesizing bioactive molecules, including antifungal and antibacterial agents.^[2] The triazole ring often acts as a stable bioisostere for amide bonds, enhancing metabolic stability in drug candidates.^[1]
- Agricultural Chemistry: The scaffold is used to develop effective pesticides and herbicides.^[2]
- Material Science: Incorporation into polymers can enhance thermal stability and mechanical strength.^[2]
- Bioconjugation: Its derivatives are employed for site-specific labeling and modification of biomolecules like proteins.^[7]

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, 1H-1,2,3-triazole-4-carbaldehyde is considered hazardous.[\[3\]](#)

- Hazards:

- Harmful if swallowed (Acute toxicity, oral).[\[3\]](#)
- Causes skin irritation.[\[3\]](#)[\[9\]](#)
- Causes serious eye irritation.[\[3\]](#)[\[9\]](#)
- May cause respiratory irritation.[\[3\]](#)[\[9\]](#)
- May cause an allergic skin reaction.[\[3\]](#)

- Precautions for Safe Handling:

- Work in a well-ventilated area or under a chemical fume hood.[\[9\]](#)
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[\[9\]](#)
- Avoid breathing dust, fumes, or vapors.[\[9\]](#)
- Avoid contact with skin and eyes.[\[9\]](#)
- Wash hands thoroughly after handling.[\[10\]](#)

- Storage Conditions:

- Store in a tightly closed container.[\[9\]](#)
- Keep in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[\[9\]](#)[\[10\]](#)

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